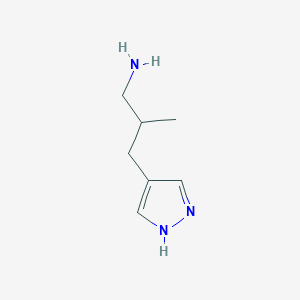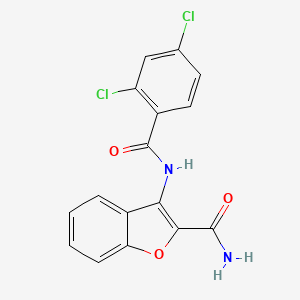![molecular formula C15H15NO4S B2927534 Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate CAS No. 477850-15-0](/img/structure/B2927534.png)
Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate: is a chemical compound with the molecular formula C15H15NO4S and a molar mass of 305.35 g/mol
作用機序
Target of Action
The primary target of Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate, also known as MSAB, is β-catenin . β-catenin is a key protein in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
MSAB interacts directly with β-catenin, specifically within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin by MSAB affects the Wnt/β-catenin signaling pathway . This pathway is crucial for cell proliferation and differentiation. By degrading β-catenin, MSAB inhibits the pathway, leading to a decrease in Wnt-dependent cell proliferation .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The result of MSAB’s action is a decrease in Wnt-dependent cell proliferation . This is due to the degradation of β-catenin, which inhibits the Wnt/β-catenin signaling pathway . MSAB has been shown to have potent anti-tumor effects selectively on Wnt-dependent cancer cells .
Action Environment
生化学分析
Biochemical Properties
Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate interacts with β-catenin, a protein that plays a crucial role in the Wnt signaling pathway . The nature of this interaction involves the compound binding directly to β-catenin, which leads to the ubiquitination and proteasomal degradation of β-catenin .
Cellular Effects
This compound has significant effects on various types of cells, particularly those that are Wnt-dependent . It influences cell function by inhibiting Wnt/β-catenin signaling, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding interactions with β-catenin . This binding induces β-catenin ubiquitination and proteasomal degradation, leading to the downregulation of Wnt/β-catenin target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth of Wnt-dependent cancer cells when administered intraperitoneally at dosages of 10-20 mg/kg daily for 2 weeks
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of 3-amino-4-[(4-methylphenyl)sulfonyl]benzoic acid with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine , to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on the desired scale and purity of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate .
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Reactions with halogenating agents like bromine or chlorine .
Nucleophilic Addition: Using nucleophiles like ammonia or alkylamines .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of halogenated derivatives.
Nucleophilic Addition: Formation of amides or substituted benzene derivatives.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a cell-permeable compound that targets β-catenin , making it useful in cancer research.
Medicine: The compound has been studied for its anti-proliferative properties against Wnt-dependent cancer growth both in vitro and in vivo.
Industry: It is used in the development of new synthetic drug molecules and other chemical products.
類似化合物との比較
Methyl 3-amino-4-[(3-methylphenyl)sulfonyl]benzenecarboxylate
Methyl 3-amino-4-[(2-methylphenyl)sulfonyl]benzenecarboxylate
Methyl 3-amino-4-[(4-methoxyphenyl)sulfonyl]benzenecarboxylate
Uniqueness: Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate stands out due to its specific substitution pattern on the benzene ring, which influences its biological activity and chemical reactivity.
This compound's unique properties and applications make it a valuable subject of study in various scientific fields. Its potential in cancer research and synthetic chemistry highlights its importance in advancing scientific knowledge and developing new therapeutic agents.
特性
IUPAC Name |
methyl 3-amino-4-(4-methylphenyl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-3-6-12(7-4-10)21(18,19)14-8-5-11(9-13(14)16)15(17)20-2/h3-9H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVULRLBLSULCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2927461.png)
![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2927462.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2927463.png)
![2-Chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2927464.png)
![2,6-Dichloro-4-[(E)-2-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2927466.png)

![Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2927468.png)
![ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2927469.png)
![Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2927472.png)

